molecular formula C8H17NO3 B8332307 3,4,4-Trimethoxypiperidine

3,4,4-Trimethoxypiperidine

Cat. No.: B8332307
M. Wt: 175.23 g/mol
InChI Key: PNENYZUTVKQZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-Trimethoxypiperidine is a piperidine derivative featuring three methoxy (-OCH₃) groups at positions 3, 4, and 4 of the six-membered heterocyclic ring. Piperidine scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, particularly for their conformational flexibility and ability to modulate pharmacokinetic properties. Methoxy substitutions are known to enhance lipophilicity and influence bioavailability, making such compounds valuable in optimizing therapeutic agents.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

3,4,4-trimethoxypiperidine

InChI

InChI=1S/C8H17NO3/c1-10-7-6-9-5-4-8(7,11-2)12-3/h7,9H,4-6H2,1-3H3

InChI Key

PNENYZUTVKQZMH-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCC1(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxyl : Methoxy groups (e.g., in this compound) reduce hydrogen-bonding capacity compared to hydroxyls, increasing membrane permeability.
  • Fluorinated Groups : Compounds like 4-(4-Trifluoromethoxy-phenyl)-piperidine exhibit enhanced metabolic stability due to the electron-withdrawing effects of fluorine.
  • Safety Profile : Piperidine derivatives with bulky substituents (e.g., phenylmethyl) may pose handling risks, as seen in 4-(Phenylmethyl)piperidine’s safety data.

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